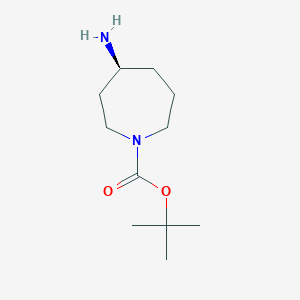
5-フルオロ-2-ピロリジノ安息香酸
説明
5-Fluoro-2-pyrrolidinobenzoic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-pyrrolidinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-pyrrolidinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
5-フルオロ-2-ピロリジノ安息香酸: は、医薬品化合物の合成に使用されます。 そのフッ素化された構造は、生物活性が高く毒性が低い医薬品原薬 (API) を作成する際の貴重な中間体となっています 。この化合物は、薬物分子にフッ素原子を導入することができ、生成される医薬品の薬物動態と薬力学に大きな影響を与える可能性があります。
化学工学
化学工学において、5-フルオロ-2-ピロリジノ安息香酸は、複雑な有機化合物を合成するための連続フロープロセス開発において役割を果たしています 。制御された条件下での安定性と反応性により、安全で効率的な生産方法が可能になり、これは化学製造の拡大に不可欠です。
有機合成
この化合物は、有機合成においても重要であり、他の有機分子にフッ素原子を導入するために使用できます。 これは、特に安定性の向上や反応性の変更など、特定の特性を持つ化合物を生成する際に有用であり、新しい材料や化学品の開発に役立ちます .
医薬品化学
医薬品化学において、5-フルオロ-2-ピロリジノ安息香酸は、重要な抗癌特性を持つ化合物群であるフッ素化ピリミジンを設計する際の重要な前駆体です 。フッ素原子の導入により、有効性が向上し、副作用が軽減された薬物が得られます。
環境への応用
環境科学研究では、5-フルオロ-2-ピロリジノ安息香酸を使用して、生態系におけるフッ素化化合物の分解を研究しています。 これらの化合物が環境中でどのように分解されるかを理解することは、その長期的な影響を評価し、生物修復戦略を開発するのに役立ちます .
生化学研究
生化学では、この化合物は、フッ素化核酸の生物学的応用を探求するために使用されます。 これらの研究は、核酸ベースの治療法や診断ツールの進歩につながる可能性があり、これらの生体分子の性能を高めるためにフッ素のユニークな特性を活用します .
生化学分析
Biochemical Properties
5-Fluoro-2-pyrrolidinobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the binding of 5-Fluoro-2-pyrrolidinobenzoic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
5-Fluoro-2-pyrrolidinobenzoic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 5-Fluoro-2-pyrrolidinobenzoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-pyrrolidinobenzoic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-pyrrolidinobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Fluoro-2-pyrrolidinobenzoic acid remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-pyrrolidinobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
5-Fluoro-2-pyrrolidinobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound. The metabolic pathways of 5-Fluoro-2-pyrrolidinobenzoic acid can affect metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-pyrrolidinobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
5-Fluoro-2-pyrrolidinobenzoic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
特性
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGQROQKQSTVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)





![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)




![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)
